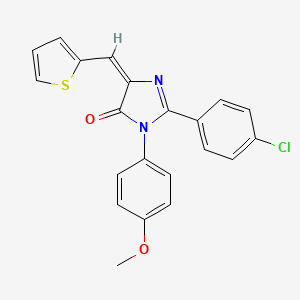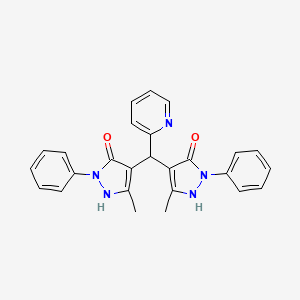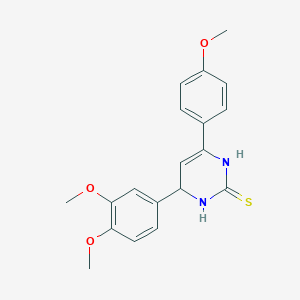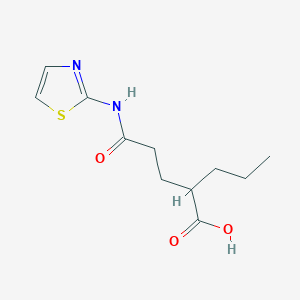![molecular formula C25H27NO5S2 B11603571 Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11603571.png)
Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a naphthofuran core structure with various functional groups, including a heptyl ester, a methyl group, and a thiophen-2-ylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the naphthofuran core through a series of cyclization reactions. The thiophen-2-ylsulfonylamino group can be introduced via a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with an amine precursor under basic conditions. The final step involves esterification to introduce the heptyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The thiophen-2-ylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthofuran core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Heptyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate: Similar structure but with a phenylsulfonyl group instead of a thiophen-2-ylsulfonyl group.
Thiophene-based analogs: Compounds with similar thiophene rings but different substituents.
Uniqueness
Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is unique due to its combination of a naphthofuran core with a thiophen-2-ylsulfonylamino group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H27NO5S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
heptyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H27NO5S2/c1-3-4-5-6-9-14-30-25(27)23-17(2)31-24-19-12-8-7-11-18(19)21(16-20(23)24)26-33(28,29)22-13-10-15-32-22/h7-8,10-13,15-16,26H,3-6,9,14H2,1-2H3 |
InChI Key |
DHOSMAYSJFLDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11603503.png)

![Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B11603507.png)

![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11603519.png)
![Tetramethyl 1,1'-ethane-1,2-diylbis[4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]](/img/structure/B11603521.png)
![Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate](/img/structure/B11603530.png)

![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603541.png)
![6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid](/img/structure/B11603549.png)
![7-ethyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603558.png)


